molecular formula C7H6Br2O2S B1431896 1,3-Dibromo-5-methanesulfonylbenzene CAS No. 1222407-24-0

1,3-Dibromo-5-methanesulfonylbenzene

Cat. No.: B1431896
CAS No.: 1222407-24-0
M. Wt: 314 g/mol
InChI Key: GPQCGXKXBLIDAB-UHFFFAOYSA-N
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Description

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound can be understood through comparison with related compounds that have undergone crystallographic analysis. The compound exhibits a substitution pattern that places two bromine atoms in meta positions relative to each other and both meta to the methanesulfonyl group. This arrangement creates a symmetrical substitution pattern around the benzene ring that significantly influences the overall molecular geometry.

Related crystallographic studies provide insight into the geometric preferences of similar systems. The crystal structure analysis of 1,3-dibromo-5-methylbenzene, which shares the dibromo substitution pattern, reveals an orthorhombic crystal system with space group P2₁2₁2₁. The unit cell parameters for this related compound are a = 14.426(2) Å, b = 13.636(2) Å, c = 4.076(1) Å, with a volume of 801.8(3) ų and Z = 4. The density is reported as 2.071 Mg m⁻³, which demonstrates the significant contribution of bromine atoms to the overall molecular density.

The presence of the methanesulfonyl group in this compound introduces additional structural complexity compared to simpler dibromo-substituted benzenes. Crystallographic analysis of [Sulfonylbis(bromomethylene)]dibenzene, a related compound containing both bromine and sulfonyl functionalities, provides relevant geometric information. This compound crystallizes with the molecular formula C₁₄H₁₂Br₂O₂S and exhibits specific conformational preferences around the sulfur-carbon bonds. The analysis reveals that the carbon-bromine bonds adopt specific orientations relative to the sulfur-oxygen bonds, with conformational angles of -58.3(5)° and 171.3(4)° respectively.

The molecular structure of this compound likely exhibits planarity in the aromatic ring system, with the methanesulfonyl group extending perpendicular to the ring plane. The sulfur atom adopts tetrahedral geometry, coordinated to two oxygen atoms and two carbon atoms. The bond lengths and angles in similar sulfone compounds appear normal, suggesting that the electronic effects of the bromine substituents do not significantly distort the local geometry around the sulfur center.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound involves multiple analytical techniques that provide complementary information about the molecular structure. The Simplified Molecular Input Line Entry System code for this compound is O=S(C1=CC(Br)=CC(Br)=C1)(C)=O, which clearly indicates the connectivity pattern.

Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. The aromatic region of the proton nuclear magnetic resonance spectrum would be expected to show a characteristic pattern for the 1,3,5-trisubstituted benzene ring. Given the symmetry of the substitution pattern, the two aromatic protons meta to the sulfonyl group should appear as equivalent signals, while the proton ortho to the sulfonyl group would appear as a separate signal with distinct chemical shift and coupling pattern.

The methanesulfonyl group contributes a characteristic singlet in the proton nuclear magnetic resonance spectrum, typically appearing downfield due to the electron-withdrawing nature of the sulfonyl group. The chemical shift of these protons is significantly influenced by the electronic effects of both the sulfonyl group and the bromine substituents on the aromatic ring.

Carbon-13 nuclear magnetic resonance spectroscopy provides information about the aromatic carbon framework and the methyl carbon of the methanesulfonyl group. The aromatic carbons bearing bromine substituents typically appear at characteristic chemical shifts, while the carbon bearing the sulfonyl group appears further downfield due to the strong electron-withdrawing effect of the sulfur dioxide moiety.

Infrared spectroscopy reveals characteristic absorption bands for the various functional groups present in the molecule. The sulfone group typically exhibits strong absorption bands for the asymmetric and symmetric stretching vibrations of the sulfur-oxygen bonds, usually appearing in the region around 1300-1150 wavenumbers. The aromatic carbon-carbon stretching vibrations appear in the expected region around 1600-1500 wavenumbers, while the carbon-hydrogen stretching vibrations of both aromatic and methyl groups appear in the 3000-2900 wavenumber region.

Mass spectrometry analysis would show the molecular ion peak at mass-to-charge ratio 313.99, corresponding to the molecular weight of the compound. The fragmentation pattern would likely include loss of the methanesulfonyl group, bromine atoms, or combinations thereof, providing structural confirmation through characteristic fragmentation pathways.

Computational Modeling of Electronic Structure

The electronic structure of this compound can be understood through computational modeling approaches that examine the distribution of electron density and orbital characteristics. The molecule contains multiple electron-withdrawing substituents that significantly influence the electronic properties of the aromatic system.

Density functional theory calculations using appropriate basis sets would provide detailed information about the molecular orbitals, electron density distribution, and energetic properties of the compound. The presence of two bromine atoms and one methanesulfonyl group creates a highly electron-deficient aromatic system, with substantial withdrawal of electron density from the benzene ring.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies would be significantly affected by the electron-withdrawing substituents. The bromine atoms contribute both inductive and resonance effects, while the methanesulfonyl group exerts a strong inductive electron-withdrawing effect through the highly electronegative sulfur-oxygen bonds.

Electrostatic potential mapping would reveal regions of positive and negative charge distribution across the molecule. The aromatic ring would exhibit positive electrostatic potential due to the electron-withdrawing effects of the substituents, while the oxygen atoms of the sulfonyl group would show negative electrostatic potential regions.

Natural bond orbital analysis would provide insight into the orbital interactions and charge transfer processes within the molecule. The delocalization of electrons from the bromine lone pairs into the aromatic system would be quantified, along with the polarization effects induced by the methanesulfonyl group.

Vibrational frequency calculations would complement experimental infrared spectroscopy data, providing theoretical predictions for absorption band positions and intensities. These calculations would also confirm the absence of imaginary frequencies, indicating that the optimized geometry represents a true minimum on the potential energy surface.

Comparative Analysis with Related Sulfonylbenzene Derivatives

The structural and electronic properties of this compound can be better understood through comparison with related compounds containing similar functional groups. Several related dibromo-substituted benzene derivatives provide valuable points of comparison for understanding the effects of different substituents on molecular properties.

The compound 1,3-dibromo-5-methoxybenzene provides an interesting comparison, as it shares the same dibromo substitution pattern but contains an electron-donating methoxy group instead of the electron-withdrawing methanesulfonyl group. This compound has a molecular weight of 265.930 grams per mole and exhibits different physical properties, including a melting point range of 38-45°C and a boiling point of 249.7±20.0°C at 760 millimeters of mercury. The density of 1.8±0.1 grams per cubic centimeter is lower than expected for the methanesulfonyl analog due to the lighter substitution.

Another relevant comparison is 1,3-dibromo-5-chlorobenzene, which contains a chlorine atom in place of the methanesulfonyl group. This compound has a molecular weight of 270.35 grams per mole and melting point of 91-94°C. The higher melting point compared to the methoxy derivative demonstrates the effect of the more electronegative chlorine substituent on intermolecular interactions.

The compound 1-bromo-3-(methylsulfinyl)benzene represents a related structure with one bromine substituent and a methylsulfinyl group instead of methanesulfonyl. With molecular formula C₇H₇BrOS and molecular weight 219.10 grams per mole, this compound provides insight into the effects of oxidation state on the sulfur-containing substituent.

Compound Molecular Formula Molecular Weight Melting Point Key Structural Features
This compound C₇H₆Br₂O₂S 313.99 Not reported Two bromines, methanesulfonyl group
1,3-Dibromo-5-methoxybenzene C₇H₆Br₂O 265.930 38-45°C Two bromines, methoxy group
1,3-Dibromo-5-chlorobenzene C₆H₃Br₂Cl 270.35 91-94°C Two bromines, chlorine
1-Bromo-3-(methylsulfinyl)benzene C₇H₇BrOS 219.10 Not reported One bromine, methylsulfinyl group

The electronic effects of these different substituents create distinct patterns in molecular properties. The methanesulfonyl group in this compound represents the most electron-withdrawing substitution pattern among these compounds, leading to the highest degree of aromatic ring deactivation. This electron withdrawal affects not only the chemical reactivity but also the physical properties such as dipole moment, polarizability, and intermolecular interaction strength.

The crystallographic studies of related compounds provide additional comparative insights. The isomorphous relationship between 1,3-dibromo-5-methylbenzene and other trisubstituted benzenes suggests that similar packing arrangements might be expected for the methanesulfonyl derivative. However, the polar nature of the sulfone group would likely introduce additional intermolecular interactions through dipole-dipole forces and possible hydrogen bonding interactions.

Properties

IUPAC Name

1,3-dibromo-5-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O2S/c1-12(10,11)7-3-5(8)2-6(9)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQCGXKXBLIDAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 1,3-dibromo-5-methanesulfonylbenzene typically involves two key steps:

The synthetic route can be approached either by starting from a suitably substituted benzene derivative or by functionalizing a dibromobenzene precursor.

Bromination Methods

Electrophilic Aromatic Bromination

The classical approach to achieve 1,3-dibromination on benzene rings involves electrophilic aromatic substitution using bromine sources such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions.

  • N-Bromosuccinimide (NBS) bromination under nitrogen atmosphere at elevated temperatures (80–120 °C) has been reported to efficiently yield dibrominated aromatic compounds with good regioselectivity and yields up to 81%.

  • The reaction typically proceeds in solvents like dichloromethane or 1,2-dichloroethane, with stirring under nitrogen to avoid side reactions.

  • The molar ratio of substrate to NBS is critical, generally maintained between 1:2 to 1:5 to ensure complete dibromination.

Bromination Using Bromine in Alkaline Media

An alternative method involves the use of bromine in the presence of base, such as sodium hydroxide, to generate brominating species in situ.

  • For example, the preparation of related dibromo compounds like 1,3-dibromo-5,5-dimethylhydantoin involves the controlled addition of bromine to a solution of the substrate and NaOH at temperatures around 50–70 °C with pH maintained near neutral (6.8–7.2).

  • The reaction mixture is stirred mechanically, and the product is isolated by filtration and washing, yielding high purity crystalline solids.

  • This method allows for good control over bromination and can be scaled industrially.

Introduction of the Methanesulfonyl Group

The methanesulfonyl group (–SO2CH3) can be introduced via sulfonylation reactions, typically by:

  • Sulfonation of methyl-substituted bromobenzenes followed by oxidation to the sulfonyl derivative.

  • Alternatively, direct sulfonylation of 1,3-dibromobenzene derivatives using methanesulfonyl chloride or methanesulfonic acid derivatives under Friedel-Crafts conditions or other catalytic systems.

While specific detailed protocols for this compound are less commonly reported, analogous sulfonylation reactions on brominated aromatics are well-established in literature.

Representative Preparation Example

Although direct literature on this compound synthesis is scarce, related compounds such as 1,3-dibromo-5-methylbenzene have been prepared and functionalized to sulfonyl derivatives.

Step Reagents/Conditions Yield Notes
Bromination 1,3-dimethylbenzene + NBS, 100 °C, 12 h, nitrogen atmosphere ~81% Column chromatography purification
Sulfonylation Methanesulfonyl chloride, Lewis acid catalyst (e.g., AlCl3), solvent like dichloromethane, room temperature to reflux Variable Requires control to avoid poly-substitution

Analytical and Purification Techniques

Summary Table of Preparation Parameters

Parameter Typical Conditions Comments
Bromination agent N-Bromosuccinimide (NBS) or Br2 NBS preferred for milder conditions
Solvent Dichloromethane, 1,2-dichloroethane Inert solvents to maintain reaction specificity
Temperature 80–120 °C (NBS), 50–70 °C (Br2/NaOH) Elevated temperature promotes reaction rate
Atmosphere Nitrogen Prevents oxidation and side reactions
Reaction time 12–48 hours Longer times improve yield but risk side reactions
Purification Column chromatography, recrystallization Ensures high purity for further use

Research Findings and Industrial Relevance

  • The use of NBS under nitrogen atmosphere provides a simple, high-yielding, and industrially scalable method for dibromination of aromatic compounds.

  • Bromination in alkaline media with controlled pH and temperature offers a robust alternative with high yields and purity, as demonstrated in related dibromo compounds.

  • The sulfonylation step, while less documented for this exact compound, follows established aromatic sulfonylation protocols, allowing for the introduction of the methanesulfonyl group with good selectivity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-methanesulfonylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The methanesulfonyl group can participate in oxidation and reduction reactions, altering the compound’s chemical properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines and thiols, as well as oxidizing and reducing agents. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted benzene derivatives, while oxidation reactions can produce sulfone-containing compounds.

Scientific Research Applications

1,3-Dibromo-5-methanesulfonylbenzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dibromo-5-methanesulfonylbenzene involves its interaction with molecular targets through its bromine atoms and methanesulfonyl group. These functional groups can participate in various chemical reactions, leading to the formation of new compounds and the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Bromine substituents increase molecular weight and melting points compared to chlorine analogs due to higher atomic mass and stronger van der Waals interactions.
  • Symmetry : The tetrabrominated biphenyl compound has a rigid, symmetrical structure, contributing to its high melting point and stability.

Reactivity and Chemical Behavior

Electronic Effects

  • This compound : The electron-withdrawing sulfonyl group deactivates the aromatic ring, directing electrophilic substitution to the para position relative to itself. Bromine atoms further enhance this effect, making the compound reactive in nucleophilic aromatic substitution (NAS) reactions.
  • 1,3-Dichloro-5-methanesulfonylbenzene : Chlorine’s lower electronegativity compared to bromine results in slower NAS kinetics, as demonstrated in studies on halogenated sulfonylbenzenes .
  • 1,3-Dibromo-5-(3,5-dibromophenyl)benzene: The biphenyl structure and additional bromine atoms create steric hindrance, reducing reactivity in cross-coupling reactions compared to monosubstituted analogs.

Thermal Stability

  • Methanesulfonyl-substituted compounds exhibit moderate thermal stability (decomposition >250°C), whereas tetrabrominated biphenyls decompose at higher temperatures (>300°C) due to increased aromaticity and halogen content .

Biological Activity

1,3-Dibromo-5-methanesulfonylbenzene is an organic compound notable for its unique structure, which includes two bromine atoms and a methanesulfonyl group attached to a benzene ring. This compound has garnered attention in various fields of research, particularly for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound can be synthesized through bromination and sulfonylation reactions. The typical synthetic route involves using brominating agents such as bromine or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of catalysts. The synthesis process is optimized for high yield and purity, often utilizing continuous flow reactors .

The biological activity of this compound is attributed to its interaction with various molecular targets. The presence of bromine atoms allows for electrophilic substitution reactions, while the methanesulfonyl group can participate in nucleophilic attacks. This dual functionality enables the compound to modulate biological pathways effectively.

Key Mechanisms Include:

  • Electrophilic Substitution : The bromine atoms can be substituted by nucleophiles, leading to various derivatives with distinct biological properties.
  • Oxidation and Reduction Reactions : The methanesulfonyl group can undergo redox reactions, influencing the compound's reactivity and interaction with biomolecules .

Pharmacological Applications

This compound has potential applications in drug development due to its unique chemical properties:

  • Drug Development : Its ability to act as a building block in organic synthesis makes it valuable for creating novel pharmaceutical agents.
  • Biochemical Studies : The compound has been investigated for its interactions with enzymes and proteins, indicating potential use as an inhibitor in biochemical pathways .

Case Studies and Research Findings

StudyFindings
Marine-Derived Brominated Compounds Exhibited cytotoxic effects against HeLa and A549 cells; mechanisms involved mitochondrial apoptosis and inhibition of angiogenesis .
Brominated Diarylmethanone Derivatives Showed strong inhibitory effects on aldose reductase and α-glucosidase; potential implications for diabetes treatment .
In Vivo Studies Related compounds improved insulin sensitivity in diet-induced obesity models; suggest potential therapeutic roles in metabolic disorders .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,3-Dibromo-5-methanesulfonylbenzene, and what reagents are typically involved?

  • Answer: Synthesis typically involves sequential bromination and sulfonylation. For example:

  • Bromination: Use bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) to introduce bromine atoms at the 1 and 3 positions of a benzene precursor.
  • Sulfonylation: Methanesulfonyl chloride (CH₃SO₂Cl) under Friedel-Crafts conditions (e.g., AlCl₃ as a catalyst) introduces the methanesulfonyl group at the 5-position.
  • Key considerations: Ensure anhydrous conditions and monitor reaction progress via TLC or GC-MS .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Answer:

  • Storage: Airtight containers under inert gas (N₂/Ar), refrigerated (2–8°C), and protected from light to prevent degradation.
  • Handling: Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact. Neutralize spills with inert adsorbents (e.g., vermiculite) .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • Answer:

  • NMR spectroscopy: ¹H and ¹³C NMR confirm substituent positions and molecular symmetry.
  • Mass spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and isotopic patterns.
  • Infrared (IR) spectroscopy: Identifies sulfonyl (S=O, ~1350–1150 cm⁻¹) and C-Br (~600–500 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize side products during the sulfonylation of brominated benzene precursors?

  • Answer:

  • Temperature control: Maintain 0–5°C during sulfonylation to suppress electrophilic over-reactivity.
  • Catalyst optimization: Adjust AlCl₃ stoichiometry (1.1–1.3 eq.) to balance reactivity and selectivity.
  • Work-up: Quench with ice-cold water to hydrolyze excess sulfonyl chloride. Monitor by TLC (eluent: hexane/ethyl acetate 4:1) .

Q. What strategies are effective in resolving contradictions in reported synthetic yields of this compound derivatives?

  • Answer:

  • Variable analysis: Investigate reagent purity (e.g., bromine freshness), solvent dryness, and reaction time.
  • Reproducibility protocols: Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading).
  • Side-product analysis: Isolate byproducts via column chromatography and characterize using NMR/MS to trace mechanistic pathways .

Q. How can advanced chromatographic techniques be applied to separate and identify degradation products of this compound under varying conditions?

  • Answer:

  • HPLC-MS: Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) coupled with tandem MS to resolve degradation products.
  • Stability studies: Expose the compound to heat (40–60°C), UV light, and humidity. Compare chromatograms to identify degradation markers.
  • Quantitative analysis: Apply QbD principles to correlate degradation kinetics with environmental factors .

Methodological Considerations

  • Contradiction Analysis: When literature reports conflicting data (e.g., bromination regioselectivity), cross-validate using computational tools (DFT calculations for transition states) and isotopic labeling .
  • Synthetic Scalability: Pilot small-scale reactions (1–5 mmol) before scaling up. Use flow chemistry for exothermic steps (e.g., bromination) to improve safety and yield .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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1,3-Dibromo-5-methanesulfonylbenzene
Reactant of Route 2
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1,3-Dibromo-5-methanesulfonylbenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.